N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide
CAS No.: 1072944-32-1
Cat. No.: VC2999116
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072944-32-1 |
|---|---|
| Molecular Formula | C13H12BrNO2 |
| Molecular Weight | 294.14 g/mol |
| IUPAC Name | 4-bromo-N-(furan-2-ylmethyl)-3-methylbenzamide |
| Standard InChI | InChI=1S/C13H12BrNO2/c1-9-7-10(4-5-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
| Standard InChI Key | RLPAEHDFGVRAEK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is known by several synonyms in chemical databases and commercial listings. The compound is formally identified by the CAS Registry Number 1072944-32-1 . Alternative names include 4-BROMO-N-(FURAN-2-YLMETHYL)-3-METHYLBENZAMIDE and 4-Bromo-N-(2-furanylmethyl)-3-methylbenzamide, which are used interchangeably in scientific and commercial contexts .
Molecular Characteristics
The molecular formula of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide is C13H12BrNO2, with a precise molecular weight of 294.14388 g/mol . This composition reflects the presence of thirteen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms arranged in a specific structural configuration.
The structural framework of this compound consists of:
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A benzene ring substituted with a bromine atom at the para position
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A methyl group at the meta position of the benzene ring
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An amide linkage connecting the benzene component to a furan-2-ylmethyl group
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A five-membered furan heterocycle with an oxygen atom
Physical and Chemical Properties
Solubility and Stability
The compound exhibits solubility characteristics consistent with its functional groups. The presence of both polar (amide, furan) and non-polar (aromatic, methyl) moieties suggests moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. Complete solubility data and partition coefficients would require experimental determination through specialized laboratory testing.
Regarding stability, suppliers recommend storage in dry, dark, and ventilated environments, indicating potential sensitivity to moisture, light, or air exposure . This suggests the presence of functional groups that may undergo oxidation, hydrolysis, or photodegradation under certain conditions.
Synthesis and Production
| Manufacturer | Location | Minimum Purity | Physical Form | Minimum Order |
|---|---|---|---|---|
| Dayang Chem (Hangzhou) Co.,Ltd. | China | 98% | Not specified | 1 Kilogram |
| Chemlyte Solutions | China | 99.0% | Liquid | 100 Gram |
| Hangzhou J&H Chemical Co., Ltd. | China | 98% | Off-white to light yellow powder | Not specified |
| Weifang Yangxu Group Co.,Ltd. | China | 99% | Not specified | 1 Milligram |
| Parameter | Specification | Note |
|---|---|---|
| Assay | 98-99% minimum | Varies by supplier |
| Appearance | Off-white to light yellow powder or liquid | Varies by supplier |
| Packaging | According to client requirements | Custom packaging available |
| Transportation | By air or ocean shipping | According to customer request |
| Application | Organic Synthesis, Pharmaceuticals | For R&D and commercial use |
Suppliers generally provide certificates of analysis that include actual purity measurements, impurity profiles, and analytical data confirming the compound's identity and quality.
Research Perspectives and Future Directions
Current Research Status
The current research landscape involving N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide appears focused on its utility as a chemical intermediate rather than as a final product with direct applications. The limited published literature suggests that this compound primarily serves as a building block in more complex synthetic pathways.
Future Research Opportunities
Several potential research directions could expand the understanding and applications of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide:
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Structure-activity relationship studies to explore the biological activities of derivatives and analogs
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Development of more efficient synthetic routes with improved yields and purity
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Investigation of potential catalytic applications leveraging the compound's unique structural features
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Exploration of crystal engineering and supramolecular properties based on the compound's hydrogen bonding capabilities
Challenges and Limitations
The primary challenges associated with research on this compound include:
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Limited published data on physical properties and reactivity
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Potential stability issues requiring specialized handling
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Need for development of more comprehensive analytical methods for quality control
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